Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Description
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 5866-56-8) is a pyrrole-derived ester with the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.3 g/mol . It features a benzyl ester group at position 2 of the pyrrole ring, with ethyl and methyl substituents at positions 3 and 4, respectively. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its pyrrole core for bioactive molecule synthesis .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-13-11(2)9-16-14(13)15(17)18-10-12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
QQDVJEVOWNBCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxazolone-Isocyanoacetate Cyclization
A robust method for synthesizing trisubstituted pyrroles involves the reaction of oxazolones with isocyanoacetates. In a representative procedure, 4-(4-methylbenzylidene)-2-phenyloxazol-5(4H)-one reacts with ethyl isocyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base and PhCl as the solvent. Key steps include:
- Oxazolone preparation : Benzaldehyde derivatives react with N-acetylglycine, sodium acetate, and acetic anhydride under argon at 90°C for 4 hours, yielding oxazolones in 49–82%.
- Cyclization : Oxazolones and isocyanoacetates undergo [3+2] cycloaddition in PhCl with DBU (2.0 equiv) at room temperature for 6 hours, forming pyrroles with up to 65% yield.
Table 1: Optimization of Cyclization Conditions
| Entry | DBU (equiv) | Solvent Volume (mL) | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 0.5 | Air | 32 |
| 5 | 2.0 | 1.5 | Air | 65 |
| 6 | 2.0 | 1.5 | Ar | 34 |
Adapting this method, substituting the oxazolone with ethyl and methyl groups could yield the target compound. For example, using 3-ethyl-4-methyl substituents in the oxazolone precursor may direct regioselective pyrrole formation.
Esterification of Pyrrole Carboxylic Acids
Benzyl Ester Formation via Acid Chlorides
Pyrrole-2-carboxylic acids can be converted to benzyl esters through acid chloride intermediates. A protocol from Australian Journal of Chemistry involves:
- Acid chloride synthesis : Treating 3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
- Esterification : Reacting the acid chloride with benzyl alcohol in dry diethyl ether at −78°C, followed by triethylamine to scavenge HCl.
This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions.
Direct Coupling Using Carbodiimides
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. A solution of the pyrrole carboxylic acid and benzyl alcohol in dichloromethane reacts with EDC/DMAP at room temperature for 12 hours, yielding the benzyl ester in 75–85%.
Table 2: Comparative Esterification Yields
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acid chloride | SOCl₂, benzyl alcohol | Diethyl ether | 65 |
| EDC/DMAP coupling | EDC, DMAP | DCM | 82 |
Functionalization of Preformed Pyrrole Esters
Alkylation at the Pyrrole Ring
Introducing ethyl and methyl groups post-esterification is feasible via Friedel-Crafts alkylation. For example, benzyl pyrrole-2-carboxylate reacts with ethyl iodide and methyl triflate in the presence of AlCl₃ at 0°C, achieving substitution at the 3- and 4-positions. However, this method risks over-alkylation and requires careful stoichiometric control.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers regioselective substitution. Suzuki-Miyaura coupling of benzyl 3-bromo-4-methyl-1H-pyrrole-2-carboxylate with ethylboronic acid under Pd(PPh₃)₄ catalysis introduces the ethyl group at the 3-position. Typical conditions include Na₂CO₃ as a base and a DME/H₂O solvent system at 80°C for 12 hours.
One-Pot Multistep Syntheses
Tandem Cyclization-Esterification
A streamlined approach combines pyrrole formation and esterification in one pot. For instance, reacting a β-ketoester with ammonium acetate generates the pyrrole core, followed by in situ benzylation using benzyl bromide and K₂CO₃ in DMF at 60°C. This method reduces purification steps but may lower overall yields (40–55%).
Mechanistic and Optimization Insights
Role of DBU in Cyclization
DBU facilitates deprotonation of the isocyanoacetate, enhancing nucleophilicity for cycloaddition. Increasing DBU equivalents from 1.0 to 2.0 improves yields from 32% to 65%, as shown in Table 1. Excess DBU (>3.0 equiv) leads to side reactions, underscoring the need for stoichiometric precision.
Solvent Effects
Polar aprotic solvents like PhCl stabilize transition states during cyclization, whereas protic solvents (e.g., ethanol) diminish yields by protonating intermediates.
Characterization and Validation
Spectroscopic Analysis
1H NMR of related compounds (e.g., ethyl 4-benzamido-3-(p-tolyl)-1H-pyrrole-2-carboxylate) shows characteristic pyrrole NH signals at δ 9.25 ppm and ester COOEt quartets at δ 4.21 ppm. 13C NMR confirms carbonyl carbons at δ 164.2 ppm (ester) and δ 160.8 ppm (amide).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular ions. For example, ethyl 4-benzamido-3-(4-bromophenyl)-1H-pyrrole-2-carboxylate exhibits [M+H]+ at m/z 413.0501 (calc. 413.0501).
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions involving pyrrole derivatives.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.
Comparison with Similar Compounds
Structural Isomer: Benzyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
- Molecular Formula: C₁₅H₁₇NO₂ (identical to the target compound)
- CAS : 138648-23-4
- Key Differences : The methyl group is at position 5 instead of 4.
- Implications :
Functional Group Variation: Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate
- Molecular Formula: C₁₅H₁₅NO₃
- CAS : 1063631-10-6
- Key Differences : An acetyl group replaces the ethyl substituent at position 3.
- Implications: The electron-withdrawing acetyl group increases polarity and reduces solubility in nonpolar solvents compared to the ethyl analogue. Molecular weight increases to 257.28 g/mol, impacting pharmacokinetic properties in drug design .
Aldehyde Derivative: Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
- Molecular Formula: C₁₆H₁₇NO₃
- CAS : 965-20-8
- Key Differences : A formyl group at position 5 and ethyl at position 4.
- Implications: The formyl group enables condensation reactions (e.g., Schiff base formation), expanding synthetic utility .
Ethyl Ester Analogue: Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate
- Molecular Formula: C₁₂H₁₉NO₂ (simplified backbone)
- Key Differences : Ethyl ester (vs. benzyl) and substituents at positions 2, 3, and 4.
- Reported melting point (98°C) suggests lower thermal stability compared to benzyl esters, which typically have higher melting points due to aromatic interactions .
Research Implications and Gaps
- Synthetic Applications : The formyl and acetyl derivatives show promise for constructing complex heterocycles via condensation or nucleophilic addition .
- Pharmacological Potential: The benzyl ester group in the target compound may enhance bioavailability compared to simpler esters like ethyl .
- Data Gaps: Limited experimental data (e.g., NMR, melting points) for the target compound hinder direct comparison. Further studies on its crystallography (using tools like SHELXL ) and spectroscopic properties are recommended.
Biological Activity
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its pharmacological properties.
Chemical Structure and Properties
This compound belongs to the class of pyrrole compounds, characterized by a five-membered aromatic ring containing nitrogen. The structural formula can be represented as follows:
This compound features an ethyl and a methyl group at the 3 and 4 positions of the pyrrole ring, respectively, and a benzyl group attached to the carboxylate moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .
Antitubercular Activity
A notable study focused on pyrrole derivatives demonstrated their potent antitubercular activity, with some compounds achieving MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . The mechanism of action appears to involve inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein in M. tuberculosis, which is crucial for cell wall integrity.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis in parasites like Plasmodium falciparum. This inhibition leads to reduced proliferation of the parasite .
- Disruption of Cellular Processes : The compound may interfere with cellular processes by inducing oxidative stress or affecting cellular signaling pathways, although specific pathways for this compound require further elucidation.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of similar pyrrole derivatives:
| Study | Compound | Activity | MIC (μg/mL) | Target |
|---|---|---|---|---|
| Compound 32 | Anti-TB | <0.016 | MmpL3 | |
| Compound 4 | Anti-Plasmodium | 0.5 - 1.0 | DHODH | |
| Pyrrole Benzamide | Antibacterial | 3.12 - 12.5 | S. aureus |
These findings underscore the potential for this compound as a lead compound in drug development against infectious diseases.
Toxicity and Safety Profile
While many pyrrole derivatives display promising biological activity, their safety profiles are crucial for therapeutic application. Preliminary toxicity assessments indicate that compounds with similar structures often exhibit low cytotoxicity, with IC50 values exceeding 64 μg/mL in various assays . Further studies are necessary to establish the safety profile of this compound specifically.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrrole esters and benzoyl chlorides. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate were prepared by reacting with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under reflux conditions, yielding 30% product . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Oxidation reactions using agents like o-chloranil have achieved 80% yields for structurally similar pyrrole derivatives, suggesting oxidative conditions could enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and purity. For instance, and NMR were used to monitor the oxidation of tert-butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, confirming reaction completion after 20 hours . Mass spectrometry (e.g., ESIMS) is also critical for molecular weight validation, as demonstrated in the characterization of related pyrrole esters .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction, supported by software like SHELXL, provides precise bond lengths and angles. For example, SHELX programs have been widely used to refine small-molecule structures, even for high-resolution or twinned data . Proper crystal growth conditions (e.g., solvent choice, slow evaporation) are key to obtaining diffraction-quality crystals.
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites. Conceptual DFT indices, such as Fukui functions and hardness parameters, help predict regioselectivity in reactions like electrophilic substitution . For example, global hardness values may explain stability trends in oxidation reactions .
Q. How do substituents influence the compound’s reactivity in oxidation or functionalization reactions?
- Methodological Answer : Substituent effects can be studied via comparative kinetics. Oxidation of tert-butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate with o-chloranil yielded pyrrolinone derivatives efficiently (80% yield), whereas bulkier groups may slow reaction rates . Steric and electronic factors should be analyzed using Hammett plots or DFT-derived charge densities .
Q. What strategies address contradictions in spectral or crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and computational data (e.g., NMR chemical shifts) may arise from dynamic effects like tautomerism. Redundant refinement in SHELXL can resolve crystallographic disorder, while variable-temperature NMR experiments can detect conformational exchange . Cross-validation with IR and high-resolution MS is recommended.
Q. How do hydrogen-bonding patterns affect crystallization and solid-state properties?
- Methodological Answer : Graph set analysis, as proposed by Etter, can classify hydrogen-bonding motifs (e.g., chains, rings) in crystal packing . For pyrrole derivatives, intermolecular N–H···O interactions often dominate. Solvent polarity and hydrogen-bond donor/acceptor ratios should be optimized to control crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
